molecular formula C16H15ClN2O3S B258705 Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B258705
M. Wt: 350.8 g/mol
InChI Key: DFTDCVJTHUVWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied in the field of immunology. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate selectively inhibits JAK3, which is a key component of the signaling pathway that is involved in the activation of T cells. By inhibiting JAK3, this compound prevents the activation of T cells, which in turn reduces the inflammatory response that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. In addition, it also reduces the proliferation of T cells and the production of antibodies, which are also involved in the immune response.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties.
One limitation of this compound is that it is not a specific inhibitor of JAK3. It also inhibits JAK1 and JAK2, although to a lesser extent. This can complicate the interpretation of the results of lab experiments.

Future Directions

There are several future directions for the study of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more selective JAK3 inhibitors that do not inhibit JAK1 and JAK2. Another area of research is the study of the long-term effects of this compound on the immune system. Finally, there is also potential for the use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
Conclusion:
This compound is a small molecule inhibitor that has potential therapeutic applications in the treatment of autoimmune diseases. It selectively inhibits JAK3, which reduces the inflammatory response that is associated with these diseases. This compound has been extensively studied in preclinical and clinical trials, and there are several future directions for its study.

Synthesis Methods

The synthesis of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the intermediate product. Finally, this intermediate is treated with methyl chloroformate to yield the desired product, this compound.

Scientific Research Applications

Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been shown to have potential in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes.

properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-22-16(21)12-9-5-2-3-7-11(9)23-15(12)19-14(20)10-6-4-8-18-13(10)17/h4,6,8H,2-3,5,7H2,1H3,(H,19,20)

InChI Key

DFTDCVJTHUVWON-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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